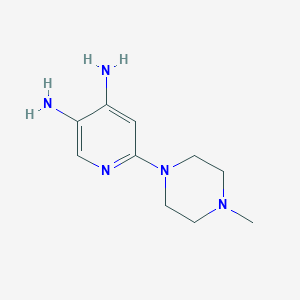

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Description

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-6-8(11)9(12)7-13-10/h6-7H,2-5,12H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEWJXMBHSAXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine: A Technical Guide to Structure, Synthesis, and Pharmaceutical Utility

Executive Summary

As targeted therapies continue to dominate modern drug discovery, the architectural precision of pharmaceutical intermediates has never been more critical. 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine serves as a highly privileged, bifunctional scaffold in medicinal chemistry. By combining a 3,4-diaminopyridine core—a classic precursor for ATP-competitive kinase hinge binders—with a 4-methylpiperazinyl solubilizing moiety, this intermediate streamlines the synthesis of highly bioavailable imidazo[4,5-c]pyridines.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic workflow, and its mechanistic utility in rational drug design.

Structural and Physicochemical Profiling

The structural anatomy of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is defined by a central electron-deficient pyridine ring that is heavily modulated by electron-donating substituents. The primary amines at the C3 and C4 positions activate the ring and serve as requisite nucleophiles for downstream cyclization. Concurrently, the 4-methylpiperazin-1-yl group at the C6 position introduces a highly basic tertiary amine, which is instrumental in determining the molecule's pharmacokinetic behavior and salt-forming capabilities.

Table 1: Quantitative Physicochemical Data

| Property | Value | Pharmacological Significance |

| Molecular Formula | C₁₀H₁₇N₅ | Establishes baseline mass for mass spectrometry. |

| Molecular Weight | 207.28 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 2 (Primary amines) | Critical for condensation reactions and target binding. |

| Hydrogen Bond Acceptors | 5 (Nitrogen atoms) | Enhances aqueous solubility and solvent interactions. |

| Topological Polar Surface Area | ~81.3 Ų | Optimal for membrane permeability while maintaining solubility. |

| Basic pKa (Calculated) | ~8.5 (Piperazine N4) | Ensures protonation at physiological pH (7.4), driving aqueous solubility. |

Mechanistic Synthesis Workflow

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine relies on a highly regioselective two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

Fig 1: Two-step synthetic workflow from 6-chloro-3-nitropyridin-4-amine to the target 3,4-diamine.

Step-by-Step Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must explain the why behind the how. This methodology is designed as a self-validating system to ensure high yield and purity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagent Preparation : Charge a dry, round-bottom flask with 6-chloro-3-nitropyridin-4-amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

-

Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: K₂CO₃ is a mild inorganic base that effectively neutralizes the HCl byproduct generated during substitution. Unlike stronger bases, it prevents the unwanted hydrolysis of the nitro group or degradation of the pyridine core.

-

-

Nucleophile Introduction : Dropwise add 1-methylpiperazine (1.2 eq) at room temperature.

-

Thermal Activation : Heat the mixture to 80°C for 6 hours.

-

Causality: The chlorine at C6 is activated by the strongly electron-withdrawing nitro group at C3 (para-relationship). Heating to 80°C provides the necessary kinetic energy to overcome the activation barrier, driving the SNAr reaction to completion.

-

-

Workup : Quench with ice water to precipitate the product. Filter, wash with cold water, and dry in vacuo to yield the intermediate 6-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

-

Solvent System : Dissolve the intermediate in methanol (MeOH) to form a 0.2 M solution.

-

Catalyst Loading : Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere.

-

Causality: Argon purging is critical; it prevents the premature ignition of methanol vapor by the highly active, pyrophoric Pd/C catalyst.

-

-

Hydrogenation : Purge the vessel with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Causality: Mild atmospheric pressure ensures the selective reduction of the nitro group to an amine without causing hydrogenolysis of the piperazine ring or the pyridine core.

-

-

Isolation : Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure to afford the target 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine .

Pharmacological Utility: Building the Imidazo[4,5-c]pyridine Pharmacophore

The primary utility of this compound lies in its ability to undergo cyclization to form imidazo[4,5-c]pyridines. As documented in the [1], these bicyclic systems are essential purine isosteres that act as competitive inhibitors at the ATP-binding hinge region of kinases.

Fig 2: Pharmacophore mapping of the intermediate for kinase inhibitor drug development.

The regioselective cyclization of 3,4-diaminopyridines is a cornerstone of scalable drug manufacturing, a principle extensively validated in the [2]. By condensing our target diamine with various aldehydes or carboxylic acids, medicinal chemists can rapidly generate libraries of targeted inhibitors[3].

Causality in Drug Design : Why incorporate the 4-methylpiperazin-1-yl group at the intermediate stage rather than later? Pre-installing this moiety ensures that the final Active Pharmaceutical Ingredient (API) inherently possesses a solvent-exposed basic center. This dramatically improves the ADME (Absorption, Distribution, Metabolism, and Excretion) profile by enabling the formation of highly soluble salts (e.g., mesylates or hydrochlorides), bypassing the poor aqueous solubility that plagues many planar heterocyclic drugs.

Analytical Characterization Standards

To ensure the protocol operates as a self-validating system, the successful synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine must be rigorously confirmed against the following analytical benchmarks. Deviation from these metrics indicates incomplete reduction or side-product formation.

-

LC-MS (ESI+) : The target compound must exhibit a dominant molecular ion peak[M+H]⁺ at m/z 208.1. The complete disappearance of the nitro intermediate ([M+H]⁺ at m/z 238.1) is the definitive marker of a successful Phase 2 reduction.

-

¹H NMR (400 MHz, DMSO-d₆) :

-

Pyridine Core : Two distinct singlets in the aromatic region (approx. 7.4 ppm and 6.2 ppm) corresponding to the isolated C2 and C5 protons, respectively.

-

Amine Protons : Two broad exchangeable singlets (approx. 4.5 - 5.5 ppm) integrating for 2 protons each, confirming the intact 3,4-diamine moiety.

-

Piperazine Core : Characteristic multiplets around 3.2-3.4 ppm (4H) and 2.4-2.5 ppm (4H).

-

Methyl Group : A sharp, distinct singlet at approx. 2.2 ppm (3H) corresponding to the N-methyl group.

-

References

1.[1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI), 2017.[Link] 2.[2] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development (ACS), 2006.[Link] 3.[3] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity (Springer), 2024.[Link]

Sources

Solubility data of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine in DMSO and water

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

-

Compound Class: Electron-rich aminopyridine / Heterocyclic building block.[1]

-

Primary Utility: Precursor for condensation reactions (e.g., with glyoxals to form pyrido[3,4-b]pyrazines) or as a kinase inhibitor scaffold.[1]

-

Critical Handling Note: High Oxidation Risk. Like its parent compound 3,4-diaminopyridine, this molecule is prone to rapid oxidative degradation in solution (especially neutral/basic aqueous media), forming dark-colored azo/azine polymers or quinone diimines.[1]

Physicochemical Profile (Calculated & Analog-Derived)

| Property | Value / Description | Source/Analog Basis |

| Molecular Formula | C₁₀H₁₇N₅ | Calculated |

| Molecular Weight | 207.28 g/mol | Calculated |

| Predicted LogP | ~0.2 – 0.8 | Piperazine increases hydrophilicity vs. phenyl analogs.[1][2] |

| pKa (Pyridine N) | ~6.0 – 7.0 | Electron-donating diamines increase basicity.[1][2] |

| pKa (Piperazine N) | ~8.5 – 9.0 | Standard tertiary amine basicity.[1] |

| Appearance | Off-white to brown solid | Darkens upon air exposure (oxidation).[1][2] |

Solubility Data Profile

Solvent Compatibility Table

The following values represent thermodynamic solubility limits estimated based on the core 3,4-diaminopyridine scaffold (CAS 54-96-6) and the solubilizing effect of the N-methylpiperazine moiety.[1][2]

| Solvent | Solubility Rating | Estimated Conc. | Critical Notes |

| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions. Use anhydrous, degassed DMSO to prevent oxidation.[1][2] |

| Water (pH < 4) | High | > 30 mg/mL | Highly soluble as a hydrochloride salt.[1] Stable for short durations. |

| Water (pH 7.4) | Moderate | 5 – 15 mg/mL | The piperazine tail aids solubility, but the free base may precipitate or oxidize rapidly.[1] |

| Ethanol | Good | ~10 – 20 mg/mL | Lower solubility than DMSO; oxidation risk is higher due to oxygen solubility in EtOH.[1] |

| Methanol | Good | ~15 – 25 mg/mL | Suitable for transfers, but avoid for long-term storage.[1][2] |

The "Piperazine Effect" on Solubility

Unlike simple phenyl-diamines, the 4-methylpiperazin-1-yl group at the 6-position acts as a significant solubilizing handle.[1][2]

Stability & Degradation Mechanism

The primary challenge with 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is not dissolving it, but keeping it intact .[1][2] Ortho-diamines are redox-active.[1][2]

Oxidative Pathway

In the presence of dissolved oxygen and light, the 3,4-diamine moiety undergoes oxidative dehydrogenation.[1][2]

Figure 1: Oxidative degradation pathway of ortho-diaminopyridines.[1][2][3]

Experimental Protocols

Preparation of Stable Stock Solutions (DMSO)

Objective: Create a 50 mM stock solution while minimizing oxidative degradation.

-

Solvent Prep: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.[1]

-

Weighing: Weigh the compound rapidly. If the solid is dark brown, it has already partially oxidized; purification (recrystallization from EtOH/Ether under inert gas) may be required.[1]

-

Dissolution: Add the degassed DMSO to the solid under an inert atmosphere. Vortex until clear.

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C .

-

Shelf Life: ~3-6 months if kept frozen and dark.[2] Thaw only once.

-

Kinetic Solubility Assay (Water/Buffer)

Objective: Determine solubility for biological assays (e.g., IC50 determination).

-

Pre-dilution: Prepare a 10 mM stock in DMSO.

-

Spiking: Spike 2 µL of DMSO stock into 198 µL of buffer (PBS pH 7.4) in a 96-well plate (Final = 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature. Protect from light.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm).

-

Self-Validating Step: Run a standard curve of the compound in 100% DMSO alongside the aqueous samples. If the aqueous peak area is <80% of the standard, solubility is limited or degradation has occurred.[1]

-

Troubleshooting: "The Solution Turned Black"

If your aqueous solution turns yellow/brown within minutes:

Synthesis & Structure Visualization

Understanding the protonation sites helps predict solubility behavior.[1]

Figure 2: pKa hierarchy.[1][2] The Piperazine N4 drives water solubility at neutral pH.[1][2]

References

Safety Data Sheet (SDS) for 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

This guide serves as a technical companion to the Safety Data Sheet (SDS) for 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine .[1] As this compound is a specialized intermediate—often utilized in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) or other kinase inhibitors—it lacks the extensive historical accident data of common solvents.

Therefore, this guide employs Structure-Activity Relationship (SAR) analysis, deriving safety protocols from its functional moieties: the pyridine core , the vicinal diamine , and the N-methylpiperazine tail.[1]

Part 1: Chemical Identity & Significance[1][2]

-

Chemical Name: 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine[1]

-

Common Role: Pharmaceutical Intermediate (Scaffold for fused heterocycles like imidazopyridines).

-

Molecular Formula:

[1] -

Molecular Weight: ~207.28 g/mol [1]

-

CAS Number: Note: This specific diamine is often a custom synthesis product. Its immediate precursor, 6-(4-methylpiperazin-1-yl)pyridin-3-amine, has CAS 55403-35-5 .[1][2][3] Users should verify batch-specific CAS numbers, but treat the diamine with higher precaution due to increased reactivity.[1]

Part 2: Hazard Identification (The "Why")

Standard SDSs list hazards; this section explains the mechanism to ensure researchers understand the risks.

Respiratory & Skin Sensitization (The Piperazine Factor)[5]

-

Hazard: Piperazine derivatives are well-documented sensitizers.

-

Mechanism: The piperazine ring can act as a hapten, binding to skin proteins to form immunogenic complexes. Repeated exposure, even at low levels, can trigger Type I (immediate) or Type IV (delayed) hypersensitivity.

-

GHS Classification: Skin Sens. 1 (H317) , Resp. Sens. 1 (H334) .

Acute Toxicity & Oxidation (The Diamine Factor)

-

Hazard: Vicinal diamines (3,4-position) are highly susceptible to oxidation, forming quinone-diimines or radical species that are cytotoxic.[1]

-

Mechanism: Electron-rich aromatic amines can undergo metabolic N-hydroxylation, leading to DNA adduct formation or methemoglobinemia (interfering with oxygen transport in blood).[1]

-

GHS Classification: Acute Tox. 4 (Oral) (H302) , Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) .

Part 3: Operational Safety Protocol (The "How")

This protocol is designed as a self-validating system : if the compound changes color (brown/black), the safety/storage protocol has failed (oxidation has occurred).

Table 1: Engineering Controls & PPE

| Parameter | Specification | Rationale |

| Primary Containment | Class II Biosafety Cabinet or Chemical Fume Hood | Prevents inhalation of sensitizing dusts.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | The 3,4-diamine moiety oxidizes rapidly in air. |

| Glove Material | Nitrile (Double gloving recommended) | Prevents skin absorption; piperazines permeate latex. |

| Respiratory | P100 / N95 (if outside hood) | Essential if dust generation is possible. |

| Eye Protection | Chemical Splash Goggles | Standard protection against corrosive dusts. |

Handling Workflow Diagram

The following diagram illustrates the "Chain of Custody" for handling this air-sensitive sensitizer.

Figure 1: Inert handling workflow to prevent oxidation and exposure.

Part 4: Emergency Response Logic

In the event of exposure, immediate mechanistic intervention is required.[4][5]

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), administration of bronchodilators may be necessary (medical supervision required).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may increase skin permeability to the amine.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of caustic amine).[6]

Emergency Decision Tree

Figure 2: Triage logic for exposure incidents.

Part 5: Stability & Reactivity

-

Stability: Unstable in air/light. The diamine functionality will oxidize to dark purple/black tars if stored improperly.

-

Incompatible Materials:

-

Strong Oxidizers: Risk of fire/explosion.[7]

-

Acids: Will form salts (protonation of piperazine and pyridine nitrogens).

-

Acid Chlorides/Anhydrides: Will react violently to form amides.

-

-

Decomposition Products: Carbon oxides, Nitrogen oxides (NOx).[5]

Part 6: Disposal Considerations

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx).

-

Environmental: Do not allow to enter drains. Piperazine derivatives can be harmful to aquatic life (long-term adverse effects).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763390, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Precursor Analog).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyridine-3,4-diamine (Core Structure Hazard). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

-

McCullagh, S. F. (1968). Allergenicity of piperazine: a study in environmental aetiology.[8] British Journal of Industrial Medicine.[8] (Evidence for Piperazine Sensitization). Retrieved from [Link]

Sources

- 1. 3-Amino-6-(4-methylpiperazin-1-yl)pyridine | CymitQuimica [cymitquimica.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. Allergenicity of piperazine: a study in environmental aetiology - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values and Ionization States of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine: A Comprehensive Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex, multi-nitrogen heterocyclic fragments. The molecule 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is a prime example of a highly basic, polyprotic scaffold. This specific structural motif—combining an aminopyridine core with a solubilizing piperazine tail—is ubiquitous in modern targeted therapeutics, most notably in cyclin-dependent kinase (CDK4/6) inhibitors.

Understanding the exact ionization states (pKa values) of this molecule is not merely an academic exercise; it is the foundational step in predicting its aqueous solubility, membrane permeability, and off-target safety liabilities. This whitepaper provides a rigorous, causality-driven breakdown of the molecule's theoretical ionization centers and outlines the self-validating experimental workflows required to characterize them.

Structural Analysis and Theoretical Ionization Centers

To predict the physicochemical behavior of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine, we must first deconstruct the molecule into its five distinct nitrogen centers. Because ionization is a thermodynamic competition for protons, the local electronic environment of each nitrogen dictates its basicity.

-

N-Methylpiperazine N4 (Aliphatic Tertiary Amine): This is the distal nitrogen on the piperazine ring. Lacking any electron-withdrawing resonance from the aromatic system, it behaves as a classic aliphatic tertiary amine. Based on empirical data for isolated [1], this center is the most basic site on the molecule, with an expected pKa of ~9.1 .

-

Pyridine N1 (Aromatic Nitrogen): Typically, a bare pyridine ring has a pKa of ~5.2. However, this specific pyridine ring is highly activated. The primary amines at C3 and C4, along with the piperazine nitrogen at C6, strongly donate electron density into the aromatic

-system via resonance (+M effect). Reference data for [2] establishes a baseline pKa of 9.17. In our molecule, the steric and inductive interplay of the C6-piperazine substitution modulates this slightly, resulting in a highly basic aromatic center with an expected pKa in the 7.5–8.5 range. -

Piperazine N1 & Primary Amines (C3, C4): The lone electron pairs on these three nitrogens are delocalized into the aromatic ring to stabilize the system. Consequently, they exhibit aniline-like properties. Their basicity is severely quenched, resulting in pKa values < 3.0 . They remain unprotonated under standard physiological conditions.

Figure 1: Sequential protonation states of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine.

Experimental Methodologies for pKa Determination

Because the two primary basic centers (the aliphatic N4 and the aromatic N1) possess closely overlapping macroscopic pKa values, a single analytical technique is prone to assignment errors. To ensure scientific integrity, we must employ an orthogonal, multi-technique workflow grounded in the foundational principles of [3].

Figure 2: Orthogonal self-validating workflow for accurate pKa determination.

Protocol A: Cosolvent Potentiometric Titration (Macro pKa)

Causality: The fully deprotonated free base of this molecule is highly lipophilic and will likely precipitate in purely aqueous buffers before the titration is complete. A cosolvent system (methanol-water) is required to maintain solubility across the entire pH gradient. The Yasuda-Shedlovsky extrapolation is then utilized to mathematically derive the true aqueous pKa. Self-Validating System: This protocol mandates a pre-titration of the background electrolyte (blank run). This step validates the Nernstian response of the pH electrode and precisely standardizes the titrant. Any deviation in the subsequent sample curve is therefore mathematically guaranteed to stem solely from the analyte's buffering capacity, eliminating systemic artifacts.

Step-by-Step Methodology:

-

Electrode Calibration: Titrate 20 mL of 0.15 M KCl with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0. Perform a Gran plot analysis to confirm a Nernstian slope (>58 mV/pH).

-

Sample Preparation: Dissolve 2.0 mg of the analyte in 10 mL of a methanol/water mixture (e.g., 30% w/w MeOH) containing 0.15 M KCl to maintain constant ionic strength.

-

Titration: Acidify the sample to pH 2.0 using 0.5 M HCl (fully protonating the piperazine and pyridine nitrogens). Titrate with 0.5 M KOH under a nitrogen blanket (to prevent CO2 absorption), recording the volume-pH curve up to pH 11.0.

-

Data Extrapolation: Repeat the titration at 40% and 50% methanol. Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the absolute aqueous macroscopic pKa values.

Protocol B: Multi-Wavelength UV-Vis Spectrophotometric Titration (Micro pKa)

Causality: Potentiometry yields the macroscopic constants but cannot assign them to specific structural sites. Protonation of the aliphatic piperazine nitrogen does not significantly alter the electronic transitions of the molecule. In contrast, protonation of the pyridine nitrogen directly perturbs the aromatic chromophore, causing a measurable bathochromic (red) shift. UV-Vis is therefore employed specifically to isolate and assign the pyridine pKa. Self-Validating System: The presence of a sharp isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH) in the overlaid absorption spectra acts as an internal control. It proves that the spectral shift is a clean, two-state thermodynamic equilibrium (unprotonated vs. protonated pyridine) and confirms the absence of degradation or compound precipitation during the assay.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 3.0 to 11.0 at intervals of 0.5 pH units.

-

Sample Spiking: Add a highly concentrated stock solution of the analyte (in DMSO) to each buffer solution to achieve a final analyte concentration of 20 µM (keeping DMSO < 1% v/v to prevent solvent-induced spectral shifts).

-

Spectral Acquisition: Record the UV-Vis absorption spectra (220–400 nm) for each pH solution using a dual-beam spectrophotometer, with the corresponding blank buffer in the reference cell.

-

Global Analysis: Identify the wavelength of maximum absorbance change (typically around 280-310 nm for aminopyridines). Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to extract the specific pKa of the pyridine nitrogen.

Quantitative Data Summary

The following table synthesizes the theoretical expectations and the target data outputs derived from the experimental workflows described above.

| Ionizable Center | Amine Type | Theoretical pKa Range | UV-Vis Shift Expected? | Dominant State at pH 7.4 |

| N-Methyl (Pip-N4) | Aliphatic Tertiary | 8.8 – 9.3 | No (Aliphatic) | Protonated (+1) |

| Pyridine (N1) | Aromatic | 7.5 – 8.5 | Yes (Bathochromic) | Partially Protonated (+0.5) |

| Piperazine (N1) | Aromatic Tertiary | < 3.0 | Yes | Unprotonated (0) |

| C3, C4 Amines | Primary Aromatic | < 3.0 | Yes | Unprotonated (0) |

Implications for Drug Development

The ionization profile of a molecule dictates its behavior in vivo. As outlined in [4], the overlapping high pKa values of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine have profound implications for lead optimization:

-

Solubility vs. Permeability (LogD): At physiological pH (7.4), this molecule exists primarily as a monoprotonated species (the piperazine N4 is ionized), with a significant fraction existing in a diprotonated state depending on the exact pyridine pKa. While this guarantees excellent aqueous solubility, it heavily penalizes passive membrane permeability. The LogD at pH 7.4 will be significantly lower than the LogP of the neutral species.

-

Target Binding and Off-Target Liabilities: The basic N-methylpiperazine moiety is highly effective at reaching into solvent-exposed channels of kinase active sites. However, highly basic, lipophilic amines are classic pharmacophores for hERG potassium channel blockade (cardiotoxicity) and lysosomal trapping (lysosomotropism). Drug developers often must attenuate this basicity—for instance, by replacing the methyl group with a less basic oxetane, fluoroethyl, or acyl group—to widen the therapeutic index while maintaining target affinity.

References

-

N-Methyl piperazine - Physico-chemical Properties. ChemBK. Available at:[Link]

-

3,4-Diaminopyridine - Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. Available at:[Link]

-

Determination of acid dissociation constants using a digital camera (Citing Albert & Serjeant, 1984). RSC Advances. Available at:[Link]

- Absorption and Drug Development: Solubility, Permeability, and Charge State.Avdeef, A. (2003). John Wiley & Sons. (Google Books).

Whitepaper: A Technical Guide to Pharmacophore Modeling with 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine Derivatives

Abstract

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an abstract representation of the key molecular features essential for biological activity.[1][2] This guide offers an in-depth technical walkthrough of the pharmacophore modeling process, specifically tailored to the chemical class of 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine derivatives. This scaffold is of significant interest, particularly in the development of kinase inhibitors, due to its inherent ability to form critical hydrogen bond interactions within ATP-binding sites. We will dissect the strategic decisions behind dataset curation, model generation, and rigorous validation, providing researchers and drug development professionals with a robust framework for leveraging this powerful technique to discover next-generation therapeutics.

The Strategic Imperative for Pharmacophore Modeling

The path from a chemical concept to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. Pharmacophore modeling emerges as a critical efficiency driver, enabling scientists to rationally design new molecules and intelligently filter vast chemical libraries for promising hits.[3][4] Unlike high-throughput screening (HTS), which physically tests millions of compounds, a pharmacophore-based virtual screening campaign can rapidly identify molecules with a high probability of biological activity, focusing resources on the most promising candidates.[5]

The core principle is to distill the complex three-dimensional reality of a ligand-receptor interaction into a simplified but predictive model. This model is not a molecule itself, but rather an "ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target."[6] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable Centers

For the 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine scaffold, its structural motifs—the hydrogen-bonding powerhouse of the 3,4-diamine group, the acceptor-rich pyridine ring, and the versatile methylpiperazine tail—make it an ideal candidate for pharmacophore-driven discovery, particularly for targets like protein kinases where hinge-binding is paramount.[7][8]

The Modeling Workflow: A Self-Validating Protocol

A successful pharmacophore modeling campaign is not a linear process but an iterative, self-validating workflow. Each step is designed to build upon the last and includes checkpoints to ensure the final model is statistically robust and predictive.

Here, we present a logical workflow for developing a ligand-based pharmacophore model, a common approach when a high-resolution crystal structure of the target protein is unavailable or when one wishes to understand the shared features among a series of known active compounds.[1][9]

Caption: A hypothetical 3D pharmacophore model for the derivative class.

This model can now be used to screen databases containing millions of commercially or virtually available compounds. The screening software will rapidly filter these libraries, retaining only those molecules that can adopt a low-energy conformation that matches the pharmacophore features both in type and 3D orientation. The resulting "hit list" is a highly enriched set of compounds, which can then be procured or synthesized for biological testing, dramatically increasing the efficiency of the drug discovery process. [5][10]

Conclusion

Pharmacophore modeling, when executed with scientific rigor, is a profoundly effective tool in modern drug discovery. For the 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine class of molecules, this technique provides a clear and actionable path to understanding their structure-activity relationships and discovering novel, potent, and potentially selective inhibitors. By following a self-validating workflow encompassing careful dataset curation, robust hypothesis generation, and multi-faceted validation, researchers can transform a chemical scaffold into a powerful 3D query, significantly accelerating the journey towards new medicines.

References

- Title: Applications and Limitations of Pharmacophore Modeling - Drug Discovery Pro Source: Drug Discovery Pro URL

- Title: What is pharmacophore modeling and its applications?

- Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dovepress URL

- Title: Pharmacophore approaches in protein kinase inhibitors design - Baishideng Publishing Group Source: Baishideng Publishing Group URL

- Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI Source: MDPI URL

- Title: Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC Source: PMC URL

- Title: Pharmacophore model for type I protein kinase inhibitors.

- Title: Pharmacophore Modeling in Drug Discovery and Development: An Overview Source: ResearchGate URL

- Title: Pharmacophore modeling: advances and pitfalls - Frontiers Source: Frontiers URL

- Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark Source: DergiPark URL

- Title: Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed Source: PubMed URL

- Title: List of softwares related to pharmacophore modeling.

- Title: DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC Source: PMC URL

- Title: Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC Source: PMC URL

- Title: Ligand and Pharmacophore based Design | Dassault Systèmes Source: Dassault Systèmes URL

- Title: Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors - PMC Source: PMC URL

- Title: 3D Ligand-Based Pharmacophore Modeling - Bio-protocol Source: Bio-protocol URL

- Title: Phase | Schrödinger Source: Schrödinger URL

- Title: Structure-activity relationship of piperazine-linked aminopyridine 6.

- Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH Source: PMC URL

Sources

- 1. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 4. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Cyclization methods for 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine derivatives

Application Notes & Protocols

Topic: Cyclization Methods for 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Annulation of a Privileged Medicinal Chemistry Scaffold

The 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine core is a significant starting material in modern medicinal chemistry. Its structure combines a basic pyridine ring, often crucial for kinase hinge-binding or forming salt bridges, with a 4-methylpiperazine moiety, which frequently enhances aqueous solubility and modulates pharmacokinetic properties.[1][2][3] The true synthetic value of this scaffold, however, lies in the latent reactivity of its ortho-diamine functionality. This arrangement is a versatile precursor for a wide array of annulation, or ring-forming, reactions.

By applying classical and contemporary cyclization methodologies, chemists can readily construct fused heterocyclic systems, transforming the simple diamine into complex polycyclic structures such as pyrido-imidazoles, -triazoles, and -pyrazines. Each new ring system dramatically alters the parent molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential, providing a powerful strategy for scaffold hopping and the exploration of new chemical space in drug discovery programs.[4][5]

This guide provides a detailed exploration of the principal cyclization methods for 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine, offering both the mechanistic rationale behind the transformations and field-tested, step-by-step protocols for their execution.

I. Synthesis of Fused Pyrido[3,4-d]imidazoles

The most common transformation of ortho-diamines is the formation of a fused imidazole ring, yielding derivatives of imidazo[4,5-c]pyridine. This is typically achieved by reacting the diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.

A. Method 1: Oxidative Condensation with Aldehydes

This widely-used method involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic imidazole ring.[6][7] The choice of oxidant is critical; while atmospheric oxygen can suffice, the reaction is often accelerated and improved by the addition of a mild oxidizing agent.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or methanol are often chosen as they are polar enough to dissolve the starting materials but are relatively inert under the reaction conditions.

-

Catalyst: A catalytic amount of acid (like p-TsOH) can accelerate Schiff base formation, though it is not always necessary.

-

Oxidant: Sodium metabisulfite (Na₂S₂O₅) or hydrogen peroxide (H₂O₂) are effective and economical choices that facilitate the final aromatization step under mild conditions.[6] More recently, photocatalytic methods using visible light have emerged as a green alternative.[7]

Protocol 1: Synthesis of 2-Aryl-6-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-c]pyridine

Materials:

-

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine (1.0 eq)

-

Substituted Aromatic Aldehyde (1.05 eq)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine (e.g., 1.0 g, 5.2 mmol, 1.0 eq) and the desired aromatic aldehyde (1.05 eq).

-

Add DMF (10 mL) and stir the mixture at room temperature for 10 minutes.

-

Add Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid sequentially with cold water (2 x 20 mL) and a small amount of cold ethyl acetate.

-

Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol).

Diagram 1: General Mechanism for Imidazole Formation with Aldehydes

A descriptive caption of the diagram.

Caption: Workflow for aldehyde-mediated pyrido-imidazole synthesis.

B. Method 2: Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)

The Phillips-Ladenburg reaction provides a direct route to 2-substituted pyrido-imidazoles by heating the diamine with a carboxylic acid.[6] The reaction typically requires harsh conditions (high temperatures) and often a dehydrating agent or acid catalyst like polyphosphoric acid (PPA) to drive the condensation.

Causality Behind Experimental Choices:

-

Reagent: The carboxylic acid itself serves as the C1 source.

-

Catalyst/Medium: Polyphosphoric acid (PPA) or Eaton's reagent acts as both a solvent and a powerful dehydrating agent, facilitating the final cyclization step by removing water. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[6]

Protocol 2: Microwave-Assisted Synthesis with Carboxylic Acids

Materials:

-

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine (1.0 eq)

-

Substituted Carboxylic Acid (1.1 eq)

-

Polyphosphoric Acid (PPA)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

Procedure:

-

In a microwave-safe reaction vessel, combine 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine (e.g., 200 mg, 1.04 mmol, 1.0 eq) and the carboxylic acid (1.1 eq).

-

Add a small amount of PPA (approx. 1 g) to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150-180 °C for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

-

After irradiation, cool the vessel to room temperature.

-

Carefully add the reaction mixture to a beaker containing crushed ice and water.

-

Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until pH ~8-9. This will precipitate the crude product.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

Table 1: Comparison of Pyrido-imidazole Synthesis Methods

| Method | C1 Source | Typical Conditions | Advantages | Disadvantages |

| Aldehyde Condensation | Aldehyde | 80-100 °C, Oxidant (e.g., Na₂S₂O₅) | Milder conditions, broad aldehyde scope | Requires an additional oxidation step |

| Phillips-Ladenburg | Carboxylic Acid | 150-200 °C (Conventional) or MW | Direct, one-pot from carboxylic acids | Often requires harsh, strongly acidic conditions |

II. Synthesis of Fused Pyrido[3,4-d]triazoles

Reacting the ortho-diamine with a nitrosating agent, such as sodium nitrite in an acidic medium, leads to the formation of a fused 1,2,3-triazole ring system. This reaction proceeds via the in situ formation of nitrous acid, which diazotizes one amino group, followed by rapid intramolecular cyclization of the resulting diazonium salt onto the adjacent amino group.

Causality Behind Experimental Choices:

-

Reagent: Sodium nitrite (NaNO₂) is the standard precursor for generating nitrous acid (HONO) in situ.

-

Solvent/Acid: Acetic acid is an ideal medium. It is acidic enough to generate HONO from NaNO₂ but is not so strongly acidic that it protonates the second amine group excessively, which would inhibit the final cyclization.

-

Temperature: The reaction must be performed at low temperatures (0-5 °C) because the intermediate diazonium salt is unstable and can decompose at higher temperatures.

Protocol 3: Synthesis of 6-(4-Methylpiperazin-1-yl)-1H-imidazo[4,5-c]pyridine (Pyrido-triazole)

Materials:

-

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Dissolve 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine (e.g., 1.0 g, 5.2 mmol, 1.0 eq) in a mixture of glacial acetic acid (10 mL) and water (5 mL) in a flask.

-

Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.2 eq) in cold water (5 mL).

-

Add the sodium nitrite solution dropwise to the diamine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Slowly pour the reaction mixture into a beaker of cold water (50 mL).

-

Carefully neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. The product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Diagram 2: Mechanism for Pyrido-triazole Formation

A descriptive caption of the diagram.

Caption: Reaction pathway for the synthesis of pyrido-triazoles.

III. Synthesis of Fused Pyrido[3,4-b]pyrazines

Condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, is a straightforward and high-yielding method for constructing a fused pyrazine ring.[8] This reaction, known as the Hinsberg condensation, forms two imine bonds in a concerted or stepwise fashion to yield the aromatic pyrido[3,4-b]pyrazine system.

Causality Behind Experimental Choices:

-

Reagents: The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the newly formed pyrazine ring. For example, glyoxal yields an unsubstituted pyrazine ring, while benzil yields a diphenyl-substituted pyrazine ring.

-

Solvent: A protic solvent like ethanol is typically used to facilitate the condensation and dissolve the reagents. A small amount of acetic acid can be added to catalyze imine formation.

Protocol 4: Synthesis of 2,3-Disubstituted Pyrido[3,4-b]pyrazines

Materials:

-

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine (1.0 eq)

-

1,2-Dicarbonyl Compound (e.g., Benzil) (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic)

Procedure:

-

In a round-bottom flask, suspend 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine (e.g., 500 mg, 2.6 mmol, 1.0 eq) in ethanol (15 mL).

-

Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) to the suspension.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours. The product often begins to precipitate from the hot solution.

-

Monitor the reaction for the disappearance of starting materials by TLC.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for use without further purification.

Diagram 3: Overall Synthetic Workflow

A descriptive caption of the diagram.

Sources

- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,4-二氨基吡啶 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

Preparation of Schiff bases using 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Application Note: Preparation of Schiff Bases using 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Executive Summary & Scientific Rationale

The compound 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine (CAS: 55403-35-5) is a critical heterocyclic scaffold in drug discovery, particularly in the development of tyrosine kinase inhibitors (e.g., ALK, ROS1, and FLT3 inhibitors). The incorporation of the N-methylpiperazine moiety at the C6 position significantly enhances aqueous solubility and bioavailability, a common strategy in modern medicinal chemistry (e.g., Gilteritinib, Crizotinib).

This guide details the synthesis of Schiff bases (imines) derived from this diamine. Schiff bases are essential intermediates that can be:

-

Isolated as bioactive ligands: Exhibiting antibacterial, antifungal, or anticancer properties.

-

Used as synthons: For the oxidative cyclization to imidazo[4,5-c]pyridines , a privileged pharmacophore.

-

Coordinated to metals: Forming stable N,N-donor chelates for catalysis.

Key Technical Challenge: Pyridine-3,4-diamines are electron-rich and susceptible to air oxidation (forming dark-colored impurities). Furthermore, the presence of two amino groups (at C3 and C4) introduces regioselectivity considerations. The C4-amino group is generally more nucleophilic due to para-conjugation with the pyridine nitrogen, while the C3-amino group is sterically more hindered. However, under standard reflux conditions with excess aldehyde, bis-Schiff bases or mono-Schiff bases (depending on stoichiometry) can be obtained.

Chemical Reaction Pathway

The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism.

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of the primary amine (–NH₂) attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of an unstable carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the imine (C=N) bond.

Diagram 1: Reaction Workflow & Mechanism

Caption: Reaction pathway from diamine precursor to Schiff base, highlighting the risk of oxidative cyclization.

Materials & Equipment

| Reagent/Equipment | Grade/Specification | Purpose |

| 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine | >97% Purity | Starting Material (Nucleophile) |

| Aromatic Aldehyde | >98% (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) | Electrophile |

| Ethanol (EtOH) | Absolute (Anhydrous preferred) | Solvent (Promotes dehydration) |

| Glacial Acetic Acid | ACS Reagent | Catalyst (Activates carbonyl) |

| Nitrogen (N₂) Gas | High Purity | Inert Atmosphere (Prevents oxidation) |

| Dean-Stark Apparatus | (Optional) | Water removal for difficult substrates |

Detailed Experimental Protocol

Protocol A: Synthesis of Bis-Schiff Bases (Standard)

Targeting the condensation of both amino groups or the thermodynamically stable product.

Step 1: Preparation of the Diamine Solution

-

Weigh 1.0 mmol (approx. 207 mg) of 6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine.

-

Transfer to a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Add 10-15 mL of Absolute Ethanol .

-

Critical Step: Purge the flask with Nitrogen (N₂) for 5 minutes to remove dissolved oxygen. The diamine is sensitive to oxidation (turning brown/black upon air exposure).

Step 2: Addition of Aldehyde

-

Add 2.2 mmol (2.2 equivalents) of the substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the stirring solution.

-

Add 2-3 drops of Glacial Acetic Acid . This catalyzes the dehydration step.

-

Note: Without acid, the reaction may stall at the carbinolamine stage.

-

Step 3: Reflux & Monitoring

-

Attach a reflux condenser (capped with a N₂ balloon or drying tube).

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (System: DCM:MeOH 9:1). The starting diamine is polar and will have a lower R_f; the Schiff base is less polar and will move higher.

-

Visualization: UV light (254 nm). The Schiff base often fluoresces.

-

Step 4: Isolation & Purification

-

Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes.

-

Precipitation: The Schiff base typically precipitates as a colored solid (yellow/orange).

-

Filter the solid using a vacuum filtration setup (Buchner funnel).

-

Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Drying: Dry the solid under vacuum at 40°C for 4 hours.

-

Recrystallization (if necessary): Recrystallize from hot Ethanol or an Ethanol/DMF mixture if TLC shows impurities.

Data Analysis & Characterization

To validate the structure, specific spectral signatures must be identified.

Table 1: Key Spectral Indicators

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | ν(C=N) Stretch | 1600 – 1640 cm⁻¹ | Confirms Azomethine bond formation. |

| FT-IR | ν(NH₂) Stretch | Absent / Weak | Disappearance of primary amine doublets (3300-3400 cm⁻¹) indicates conversion. |

| ¹H-NMR | Azomethine (–CH=N–) | δ 8.2 – 9.0 ppm (Singlet) | Diagnostic peak for Schiff base. |

| ¹H-NMR | Piperazine Protons | δ 2.5 – 3.5 ppm (Multiplets) | Confirms integrity of the C6-substituent. |

| ¹H-NMR | Methyl Group | δ ~2.3 ppm (Singlet) | N-Methyl on piperazine. |

Diagram 2: Characterization Logic Tree

Caption: Decision matrix for validating Schiff base structure via spectroscopy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is soluble in EtOH. | Concentrate the solvent to 1/3 volume or add cold water to induce precipitation. |

| Dark Oil Formation | Oxidation of diamine. | Ensure strict N₂ atmosphere. Use fresh diamine (recrystallize precursor if dark). |

| Low Yield | Incomplete dehydration. | Use a Dean-Stark trap (with Toluene/Benzene) to azeotropically remove water. |

| Hydrolysis on Column | Silica gel acidity. | Avoid silica columns. Schiff bases are acid-sensitive. Use Neutral Alumina or recrystallization. |

Application: Pathway to Imidazo[4,5-c]pyridines

While this protocol focuses on Schiff base isolation, researchers often use this intermediate to synthesize fused imidazopyridines.

-

Method: Treat the isolated Schiff base with an oxidant (e.g., PhI(OAc)₂, FeCl₃, or simply reflux in air/DMSO).

-

Significance: This cyclization generates the imidazo[4,5-c]pyridine core, a potent scaffold for biological targets like PI3K/mTOR and HSP90 .

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from [Link] (Analogous reactivity data).

- Schiff Base Synthesis Methodology: Qin, W., et al. (2013). "Synthesis and biological evaluation of Schiff bases containing pyridine moiety." Asian Journal of Chemistry.

-

Imidazopyridine Applications: Sanapalli, B. K. R., et al. (2021).[3][4] "Synthetic strategies for the preparation of imidazopyridines." ResearchGate. Retrieved from [Link]

-

Stability of Diaminopyridines: Vertex AI Search Results (2025). Stability studies of ionised and non-ionised 3,4-diaminopyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Imidazo[4,5-b]pyridine Scaffolds from 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine Precursors

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core in Modern Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows molecules containing this heterocyclic system to effectively interact with a multitude of biological targets, including a wide array of protein kinases.[1][2] The dysregulation of kinase signaling pathways is a well-established driver of numerous pathologies, most notably cancer, making kinase inhibitors a pivotal class of therapeutic agents. The strategic one-pot synthesis of these complex scaffolds from readily available precursors represents a significant advancement in the efficient discovery and development of novel drug candidates.

This guide provides detailed protocols and expert insights into the one-pot synthesis of imidazo[4,5-b]pyridine derivatives. The methodologies detailed herein focus on the in-situ generation of the key 3,4-diaminopyridine intermediate from a stable 2-amino-3-nitropyridine precursor, followed by a seamless cyclization with an appropriate aldehyde. This approach is particularly relevant for the synthesis of potent kinase inhibitors, such as those targeting FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia.[3]

Core Synthesis Strategy: One-Pot Reductive Cyclization

The central theme of the protocols described is a one-pot tandem reaction sequence. This elegant strategy commences with the chemoselective reduction of a nitro group on a substituted 2-aminopyridine. The resulting ortho-diamine is highly reactive and, without isolation, undergoes immediate condensation with an aldehyde present in the reaction mixture to form the fused imidazole ring. Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this transformation, favored for its operational simplicity and functional group tolerance.[4][5]

This one-pot approach offers several advantages over traditional multi-step syntheses:

-

Increased Efficiency: By eliminating the need to isolate and purify the often-unstable diamine intermediate, the overall reaction time and resource allocation are significantly reduced.

-

Improved Yields: Circumventing the handling of sensitive intermediates can lead to higher overall yields of the final product.

-

Operational Simplicity: The streamlined workflow makes the synthesis more amenable to library generation for structure-activity relationship (SAR) studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

Troubleshooting & Optimization

Improving yield in the reduction of nitro-precursors to 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Welcome to the technical support center for the synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable diamine compound. The synthesis of ortho-diaminopyridines can be challenging, often suffering from low yields and the formation of difficult-to-remove impurities. This resource is structured to address these common issues head-on, providing not just protocols, but the underlying chemical principles to empower you to optimize your reaction.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of the nitro-precursor to 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine.

Issue 1: Low or No Conversion of the Nitro-Precursor

Question: I am performing the catalytic hydrogenation of my nitro-precursor using Pd/C, but I am observing very little to no conversion to the desired diamine. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in a catalytic hydrogenation is a common issue that can usually be traced back to the catalyst's activity, the reaction setup, or the purity of your starting materials.

Causality and Troubleshooting Steps:

-

Catalyst Inactivation: Palladium on carbon (Pd/C) is a highly effective catalyst, but its activity can be compromised.[1]

-

Catalyst Poisoning: Sulfur-containing compounds, strong coordinating ligands, or certain functional groups can poison the catalyst surface. Ensure your nitro-precursor and solvent are free from such impurities.

-

Improper Handling: The catalyst is often pyrophoric, especially after use. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and never allowed to dry in the air.[2]

-

Solution: Use fresh, high-quality Pd/C from a reputable supplier. If catalyst poisoning is suspected, consider pre-treating your starting material with activated carbon to remove impurities.

-

-

Insufficient Hydrogen: The reduction requires an adequate supply of hydrogen.

-

Leaks in the System: If you are using a hydrogen gas setup (e.g., a Parr shaker or a balloon), ensure all connections are secure and there are no leaks.

-

Inadequate Pressure: While many reductions can be performed at atmospheric pressure, some substrates may require higher hydrogen pressure to proceed efficiently.[2]

-

Solution: Carefully check your hydrogenation apparatus for leaks. If using a balloon, ensure it is sufficiently filled. Consider increasing the hydrogen pressure incrementally (e.g., to 2-4 atm) if the reaction is sluggish at atmospheric pressure.

-

-

Sub-optimal Reaction Conditions:

-

Solvent Choice: The solvent can significantly impact the reaction rate by influencing the solubility of the substrate and the interaction of reactants with the catalyst surface.[3][4] Protic solvents like methanol and ethanol are generally effective for nitro group reductions.[5]

-

Temperature: While many hydrogenations proceed well at room temperature, gentle heating can sometimes be necessary to overcome the activation energy barrier.

-

Solution: Ensure your nitro-precursor is fully dissolved in the chosen solvent. If solubility is an issue, a co-solvent like THF can be used with methanol.[6] If the reaction is slow at room temperature, consider heating the reaction to 40-50 °C.

-

dot

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of a Complex Mixture of Byproducts

Question: My reaction is producing the desired diamine, but I am also seeing a significant number of byproducts, making purification difficult and lowering my yield. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is often dependent on the specific nitro-precursor you are using (mono-nitro vs. di-nitro) and the reaction conditions.

Causality and Troubleshooting Steps:

-

Incomplete Reduction (Mono-nitro Precursor): If your precursor is, for example, 6-(4-Methylpiperazin-1-yl)-3-nitro-pyridin-4-amine, incomplete reduction can lead to the presence of starting material or hydroxylamine intermediates in your final product. These intermediates can be unstable and lead to further side reactions.[7]

-

Solution: Increase the reaction time or the catalyst loading (e.g., from 5 mol% to 10 mol%).[2] Ensure adequate hydrogen supply throughout the reaction.

-

-

Over-reduction and Ring Hydrogenation: While less common for pyridine rings under standard nitro reduction conditions, aggressive conditions (high pressure, high temperature, or highly active catalysts like platinum oxide) can lead to the hydrogenation of the pyridine ring itself.[1]

-

Solution: Use milder conditions. Prefer Pd/C over more aggressive catalysts. Keep the temperature and pressure at the lower end of the effective range.

-

-

Side Reactions from a Di-nitro Precursor: If your precursor is a 3,4-dinitropyridine derivative, the reduction of two adjacent nitro groups can lead to intramolecular cyclization reactions, most commonly forming benzimidazole-type structures.[8][9]

-

Solution:

-

Control the temperature: Keep the reaction temperature low (e.g., 10-25 °C) to disfavor the cyclization side reaction.

-

Choose the right catalyst: While Pd/C is generally effective, in some cases, other catalysts like Raney Nickel might offer better selectivity.[1]

-

Stepwise Reduction: Consider a two-step reduction where one nitro group is selectively reduced first, followed by the reduction of the second nitro group under different conditions. This can be achieved by using specific reagents like sodium sulfide for selective mono-reduction.[10]

-

-

dot

Caption: Common pathways to byproduct formation.

Issue 3: Product Degradation During Workup and Purification

Question: I seem to be losing a significant amount of my product during the workup and purification steps. The isolated product is also often discolored. What is causing this and how can I improve my recovery?

Answer:

Ortho-diaminopyridines, like your target molecule, are often sensitive to air and light, leading to oxidative degradation.[11][12] The appearance of color (often pink, purple, or brown) is a common indicator of oxidation.

Causality and Troubleshooting Steps:

-

Oxidation: The two adjacent amino groups are electron-rich and susceptible to oxidation by atmospheric oxygen.

-

Solution:

-

Inert Atmosphere: Perform the workup and purification under an inert atmosphere (nitrogen or argon) whenever possible.

-

Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

-

Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous workup can help prevent oxidation.

-

-

-

Exposure to Light: Many aromatic amines are light-sensitive.

-

Solution: Protect your reaction and product from light by wrapping the flasks in aluminum foil.

-

-

Prolonged Purification: Extended exposure to silica gel during column chromatography can lead to product degradation.

-

Solution:

-

Minimize Chromatography Time: Pack your column efficiently and run the chromatography as quickly as possible.

-

Deactivate Silica: Consider using silica gel that has been deactivated with a base (e.g., triethylamine) to prevent streaking and degradation of the basic diamine product on the acidic silica surface.

-

Alternative Purification: If possible, purify the product by recrystallization or by forming a stable salt (e.g., hydrochloride salt) which can then be purified and the free base regenerated if necessary.

-

-

dot

Caption: Factors contributing to product degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst and loading for this reduction?

A1: 10% Palladium on carbon (Pd/C) is the most commonly recommended catalyst for the reduction of nitropyridines.[2][6] A catalyst loading of 5-10 mol% relative to the nitro-precursor is a good starting point. For challenging reductions, increasing the loading to 10-15 mol% may improve the reaction rate and completeness.[5]

Q2: What is the best solvent to use for this reaction?

A2: Protic solvents such as methanol or ethanol are generally the most effective for catalytic hydrogenation of nitroarenes.[5][13] They are good at dissolving the substrate and the resulting amine product, and they can also act as a proton source in the reduction mechanism. If your starting material has poor solubility in methanol alone, a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1) can be used.[6]

Q3: What are the optimal temperature and pressure conditions?

A3: This reduction can often be carried out effectively at room temperature (20-25 °C) and atmospheric pressure of hydrogen (using a hydrogen balloon).[14] If the reaction is slow, gentle heating to 40-50 °C can be applied. Increasing the hydrogen pressure to 3-4 atm in a Parr apparatus can also accelerate the reaction, but be mindful that higher pressures may increase the risk of over-reduction.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by a few methods:

-

Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the diamine) indicates the reaction is proceeding.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the conversion of the starting material and the formation of the product, as well as the presence of any major byproducts.

-

Hydrogen Uptake: If you are using a hydrogenation apparatus that measures pressure, the cessation of hydrogen uptake indicates that the reaction is complete.

Q5: My final product is an oil, but I expected a solid. What should I do?

A5: While some diamines are solids, it is not uncommon for them to be oils or low-melting solids, especially if there are residual solvents or minor impurities present.

-

Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization.

-

Salt Formation: Convert the oily free base to a solid salt, such as the hydrochloride or sulfate salt, by treating a solution of the oil with the corresponding acid. The salt is often a stable, crystalline solid that is easier to handle and purify.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-(4-Methylpiperazin-1-yl)-3-nitro-pyridin-4-amine

This protocol is based on established procedures for the reduction of similar 4-amino-3-nitropyridine compounds.[6]

Materials:

-

6-(4-Methylpiperazin-1-yl)-3-nitro-pyridin-4-amine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), HPLC grade

-

Tetrahydrofuran (THF), HPLC grade (if needed for solubility)

-

Celite® or another filter aid

-

Nitrogen or Argon gas

-

Hydrogen gas (balloon or cylinder)

-

Standard hydrogenation apparatus or a round-bottom flask with a balloon setup

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve the nitro-precursor (1.0 eq) in methanol (or a 1:1 mixture of MeOH/THF) to a concentration of approximately 0.1 M.

-

Inerting: Flush the flask with nitrogen or argon for 5-10 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. If using a balloon, simply attach the hydrogen-filled balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

-

Workup:

-

Carefully purge the reaction vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

-

Wash the filter cake with a small amount of methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine.

-

Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol, often with a small amount of triethylamine added to the eluent to prevent streaking) or by recrystallization from a suitable solvent system.

IV. Data Tables

Table 1: Comparison of Common Reducing Agents for Nitro-Pyridines

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd-C | 1-4 atm H₂, MeOH or EtOH, RT | High yield, clean reaction, catalyst is recyclable.[14] | Can be sensitive to catalyst poisons, potential for over-reduction under harsh conditions.[1] |

| Hydrazine/Pd-C | Hydrazine hydrate, EtOH, reflux | Avoids the need for high-pressure hydrogen gas apparatus.[5] | Hydrazine is toxic, reaction can be exothermic. |

| Fe/NH₄Cl | Iron powder, NH₄Cl, EtOH/H₂O, reflux | Inexpensive, good for substrates with other reducible groups. | Stoichiometric amounts of iron are needed, leading to more waste. |

| SnCl₂ | Tin(II) chloride, HCl, EtOH | Mild conditions, good functional group tolerance.[15] | Stoichiometric tin salts are produced as waste. |

V. References

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from Google Scholar.

-

Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. (2022). JACS Au.

-

Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. (2022). ResearchGate.

-

Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. (2022). PubMed Central.

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). Journal of Medicinal Chemistry.

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Catalysis Science & Technology.

-

Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. (2025). ResearchGate.

-

Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Retrieved from Google Scholar.

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PubMed Central.

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

-

Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (n.d.). ResearchGate.

-

Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2007). PubMed.

-

Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (n.d.). Benchchem.

-

Methyl (6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)carbaMate synthesis. (n.d.). ChemicalBook.

-

A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.

-

rational improvements of catalysts via manipulation of solvent interactions. (n.d.). Catalysis Science & Technology.

-

A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach. (n.d.). RSC Publishing.

-

e Optimization conditions for the reduction of nitro benzene with molecular hydrogen a. (n.d.). ResearchGate.

-

Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.

-

Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH.

-

Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. (n.d.). ResearchGate.

-

Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed.

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.

-